
N-Boc-S-Bzl-L-Cys-Gly-OBzl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-S-Bzl-L-Cys-Gly-OBzl,也称为N-叔丁氧羰基-S-苄基-L-半胱氨酰-甘氨酸苄酯,是一种合成化合物,分子式为C24H30N2O5S,分子量为458.57 g/mol。该化合物常用于生化研究,尤其是在蛋白质组学研究中。
准备方法
合成路线及反应条件
N-Boc-S-Bzl-L-Cys-Gly-OBzl 的合成通常涉及保护 L-半胱氨酸的氨基和巯基,然后与甘氨酸偶联并进行苄酯化。反应条件通常包括使用二氯甲烷等溶剂以及二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 等试剂来促进偶联反应。
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但总体方法将涉及使用自动化肽合成仪进行大规模合成。这些机器可以有效地处理氨基酸偶联和脱保护的重复步骤,确保最终产物的高产率和纯度。
化学反应分析
反应类型
N-Boc-S-Bzl-L-Cys-Gly-OBzl 可以进行各种化学反应,包括:
氧化: 半胱氨酸残基中的巯基可以被氧化形成二硫键。
还原: 二硫键可以被还原回巯基。
取代: 苄基可以在特定条件下被取代。
常用试剂和条件
氧化: 过氧化氢或碘在温和条件下。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 可以使用钯催化的氢化反应去除苄基保护基团。
主要形成的产物
氧化: 形成二硫键连接的二聚体。
还原: 再生游离巯基。
取代: 去除苄基以产生游离巯基化合物。
科学研究应用
N-Boc-S-Bzl-L-Cys-Gly-OBzl 在科学研究中有多种应用:
化学: 用作肽合成的构建模块,以及作为研究肽键形成和断裂的模型化合物。
生物学: 用于研究蛋白质折叠和二硫键形成。
医药: 研究其在药物递送系统中的潜力,以及作为生物活性肽的前体。
工业: 用于生产用于研究和治疗目的的特殊肽。
作用机制
N-Boc-S-Bzl-L-Cys-Gly-OBzl 的作用机制涉及其作为受保护肽的作用。Boc(叔丁氧羰基)基团保护氨基,苄基保护半胱氨酸的巯基。这些保护基团防止肽合成过程中发生不必要的副反应。脱保护后,游离氨基和巯基可以分别参与形成肽键和二硫键。
相似化合物的比较
属性
IUPAC Name |
benzyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

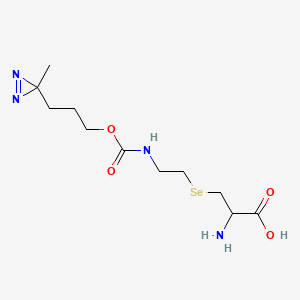


![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

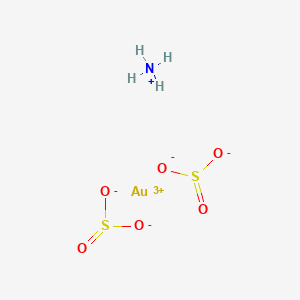
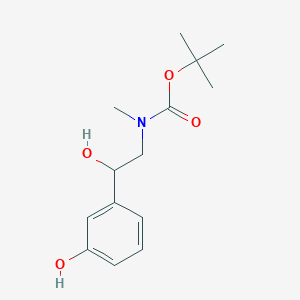
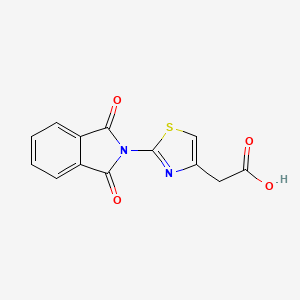
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)
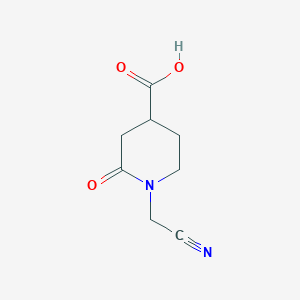


![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)
